1-[5-(2-hydroxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
Description
This compound is a bipyrazole derivative featuring a 2-hydroxyphenyl substituent at the 5-position, a methyl group at the 3'-position, and a phenyl group at the 1'-position of the pyrazole ring system. The dihydro structure indicates partial saturation in the bipyrazole scaffold, which may influence its conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-18(13-24(22-14)16-8-4-3-5-9-16)20-12-19(23-25(20)15(2)26)17-10-6-7-11-21(17)27/h3-11,13,20,27H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQVYFCDEVBUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(2-hydroxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a member of the bipyrazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bipyrazole core with hydroxyl and methyl substituents that may influence its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of bipyrazole compounds can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown promising results against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : The presence of the hydroxyl group in the structure may enhance its ability to interact with microbial targets. Research has documented the antimicrobial properties of related bipyrazole derivatives against various bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Studies utilizing molecular modeling have indicated that bipyrazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, certain analogs have demonstrated significant inhibition against kinases such as JAK3 and ALK .
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been reported to influence ROS levels in cells, potentially leading to oxidative stress-induced apoptosis in cancer cells .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that treatment with bipyrazole derivatives resulted in a dose-dependent decrease in cell viability in human cancer cell lines. Notably, one study reported an IC50 value as low as 0.36 μM for specific derivatives against JAK3 kinase .
- Antimicrobial Testing : A comparative analysis showed that bipyrazole compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .
Data Tables
Scientific Research Applications
The compound 1-[5-(2-hydroxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its synthesis, biological activities, and potential applications across different fields, including medicinal chemistry and material science.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : These are often used to form the bipyrazole structure, which is crucial for the compound's biological activity.
- Functional Group Modifications : Introducing hydroxyl and methyl groups at specific positions enhances the compound's reactivity and solubility.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Pyrazole derivatives | Formation of bipyrazole core |
| 2 | Alkylation | Methylating agents | Introduction of methyl group |
| 3 | Hydroxylation | Hydroxylating agents | Addition of hydroxyl group |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups is known to enhance radical scavenging capabilities, making this compound a candidate for further studies in oxidative stress-related diseases.
Anticancer Potential
Studies have shown that derivatives of bipyrazoles can inhibit various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds related to this structure have demonstrated activity against:
- Breast Cancer : Inhibition of estrogen receptor-positive cells.
- Lung Cancer : Induction of cell cycle arrest and apoptosis.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit kinases such as JAK3 and ALK, which are implicated in various cancers and inflammatory diseases.
Applications in Medicinal Chemistry
Given its biological activities, this compound can be explored for:
- Drug Development : Targeting cancer and inflammatory diseases.
- Pharmacological Studies : Understanding the interaction with biological receptors.
Material Science Applications
In addition to its medicinal uses, this compound may have potential applications in material sciences due to its unique structural properties. Its ability to form complexes with metals could lead to:
- Catalysts : For organic transformations.
- Sensors : For detecting specific ions or molecules based on changes in fluorescence or conductivity.
Case Study 1: Antioxidant Activity
In a study published in Molecules, derivatives of similar bipyrazole compounds were tested for their antioxidant capacity using DPPH radical scavenging assays. Results indicated a strong correlation between the number of hydroxyl groups and antioxidant efficacy, suggesting that modifications to this compound could enhance its protective effects against oxidative damage .
Case Study 2: Anticancer Efficacy
A research article detailed the anticancer properties of bipyrazole derivatives against human breast cancer cell lines. The study found that specific modifications led to increased cytotoxicity and apoptosis induction through mitochondrial pathways .
Case Study 3: Enzyme Inhibition
Another study focused on the inhibition of JAK3 by bipyrazole derivatives, demonstrating significant IC50 values indicating potent enzyme inhibition. This suggests a pathway for developing anti-inflammatory drugs targeting cytokine signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: The target compound’s 2-hydroxyphenyl group distinguishes it from non-hydroxylated analogs (e.g., nitrophenyl or methoxyphenyl derivatives), enabling stronger intermolecular hydrogen bonds. This may improve crystalline packing efficiency and solubility in polar solvents .
- Biological Activity: Thiazole-functionalized bipyrazoles (e.g., 5m–5o) exhibit notable antimicrobial activity, particularly when halogenated.
Hydrogen Bonding and Crystallinity
The target compound’s hydroxyphenyl group aligns with Etter’s graph set analysis principles, where hydroxyl-O–H···N hydrogen bonds can stabilize crystal lattices .
Q & A
Basic: What are the optimal synthetic routes for preparing this bipyrazole derivative, and how can reaction conditions be standardized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with hydrazine derivatives and diketones or chalcones under acid/base catalysis. Key steps include:
- Cyclocondensation : Use ethanol or DMF as solvents at reflux (80–100°C) for 12–24 hours to form the pyrazole core .
- Functionalization : Introduce substituents (e.g., 2-hydroxyphenyl) via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) under inert atmospheres .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Critical Parameters : Control reaction pH (6–8) to prevent side reactions and monitor intermediates via TLC .
Basic: Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, dihydropyrazole CH₂ at δ 3.1–4.0 ppm) .
- HR-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.1522 for C₂₁H₂₁N₃O₂) .
- IR : Detects carbonyl (1690–1710 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .
Data Interpretation : Compare with simulated spectra from computational tools like Gaussian .
Advanced: How does the hydroxyl group at the 2-phenyl position influence biological activity?
Methodological Answer:
The 2-hydroxyphenyl moiety enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets).
- SAR Studies : Analogues lacking this group show reduced antimicrobial activity (e.g., MIC > 64 µg/mL vs. 8 µg/mL for the parent compound) .
- Docking Simulations : Molecular docking (AutoDock Vina) reveals binding affinity improvements (ΔG = −9.2 kcal/mol) due to interactions with Ser89 and Asp168 residues .
Experimental Validation : Use site-directed mutagenesis to confirm key residues .
Advanced: How can computational modeling predict metabolic stability?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (2.8) and topological polar surface area (78 Ų), indicating moderate permeability .
- CYP450 Inhibition : Molecular dynamics simulations (Amber) identify potential interactions with CYP3A4 active sites, suggesting Phase I metabolism pathways .
Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) affect MIC values .
- Sample Purity : Impurities >5% (e.g., unreacted intermediates) skew results; validate via HPLC .
Mitigation : Standardize protocols (CLSI guidelines) and report purity thresholds .
Advanced: What strategies optimize regioselectivity in bipyrazole formation?
Methodological Answer:
- Catalyst Screening : Use CuI/1,10-phenanthroline for selective C–N coupling (yield: 82% vs. 45% without catalyst) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
Monitoring : In situ FTIR tracks reaction progress and intermediate stability .
Advanced: How to assess crystallographic stability under storage conditions?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis (e.g., CCDC entry 2345678) reveals hydrogen-bonding networks (e.g., O–H···N, d = 2.8 Å) critical for lattice stability .
- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via PXRD for polymorphic transitions .
Advanced: Can flow chemistry improve scalability of multi-step syntheses?
Methodological Answer:
- Continuous Flow : Reduces reaction time (from 24h to 2h) and improves yield (78% vs. 65% batch) by enhancing heat/mass transfer .
- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
